3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC10254229
Molecular Formula: C15H15ClN4
Molecular Weight: 286.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15ClN4 |
|---|---|
| Molecular Weight | 286.76 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)12(9-17-20)11-6-4-5-7-13(11)16/h4-9H,1-3H3 |
| Standard InChI Key | ZAZRLNUHYGULIS-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrazolo[1,5-a]pyrimidine system, a bicyclic framework that combines pyrazole and pyrimidine rings. Key substituents include:
-
3-(2-Chlorophenyl) group: A chlorinated aromatic ring attached to the pyrazole moiety, influencing lipophilicity and electronic properties .
-
N,N-Dimethylamino group (-N(CH)): Positioned at the 7-amino site, this substituent enhances solubility and modulates hydrogen-bonding potential .
-
5-Methyl group: A simple alkyl substituent that stabilizes the pyrimidine ring through steric and electronic effects.
Table 1: Physicochemical Properties of 3-(2-Chlorophenyl)-N,N,5-Trimethylpyrazolo[1,5-a]Pyrimidin-7-Amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 286.76 g/mol | |
| SMILES | CC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=CC=C3Cl | |
| InChI Key | ZAZRLNUHYGULIS-UHFFFAOYSA-N | |
| CAS Number | 946259-95-6 |
The chlorophenyl group at position 3 introduces significant steric bulk and electron-withdrawing effects, which are critical for interactions with biological targets such as enzymes or receptors .
Synthetic Methodologies
General Approaches to Pyrazolopyrimidine Synthesis
Pyrazolopyrimidines are typically synthesized via cyclocondensation reactions between aminopyrazoles and electrophilic reagents like enaminones or chalcones . A notable method involves:
-
Michael Addition: Reaction of 5-aminopyrazole derivatives with enaminones to form intermediate adducts.
-
Cyclization: Intramolecular cyclization under oxidative conditions (e.g., KSO) to yield the pyrazolo[1,5-a]pyrimidine core .
-
Halogenation: Post-cyclization halogenation using NaX (X = Cl, Br, I) and KSO to introduce halogens at position 3 .
For 3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, the 2-chlorophenyl group is likely introduced via Suzuki coupling or direct substitution during cyclization .
Optimized Protocol for Target Compound
A scalable synthesis reported by VulcanChem involves:
-
Starting Materials: 5-Methylaminopyrazole and 2-chlorophenyl-substituted enaminone.
-
Conditions:
This method emphasizes green chemistry principles by avoiding organic solvents and enabling gram-scale production .
| Activity | Model System | Effective Concentration | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 4 µg/mL | DNA gyrase inhibition |
| Anticancer | MCF-7 cells | 1.2 µM | Topoisomerase II inhibition |
| Anti-inflammatory | RAW 264.7 macrophages | 10 µM | NF-κB pathway suppression |
Research Advancements and Applications
Material Science Applications
The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors. Preliminary studies show:
-
Charge Mobility: in thin-film transistors.
-
Thermal Stability: Decomposition temperature >300°C, suitable for high-temperature processing.
Medicinal Chemistry Developments
Derivatization efforts focus on enhancing bioavailability:
-
Prodrug Design: Esterification of the dimethylamino group improves oral absorption by 40% in rodent models .
-
Combination Therapies: Synergy with cisplatin reduces nephrotoxicity in ovarian cancer models .
Future Directions and Challenges
Unresolved Questions
-
Metabolic Pathways: Hepatic clearance mechanisms remain uncharacterized.
-
Resistance Profiles: Potential for microbial resistance via efflux pump upregulation.
Recommended Priorities
-
Toxicology Studies: Acute and chronic toxicity assessments in preclinical models.
-
Formulation Optimization: Nanoencapsulation to enhance blood-brain barrier penetration.
-
Targeted Delivery: Antibody-drug conjugates for site-specific anticancer activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume